3-Bromo-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-bromo-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-1-4-6-5-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUOISXIWSGDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 3-Bromo-1,2,5-thiadiazole
General Synthetic Route: Bromination of 1,2,5-Thiadiazole
The most common synthetic approach to this compound involves the bromination of the parent 1,2,5-thiadiazole ring. This reaction typically uses bromine or sulfur bromide reagents under controlled conditions to selectively introduce the bromine atom at the 3-position of the thiadiazole ring.
- Reaction Conditions: Bromination is generally carried out in the presence of an oxidizing agent and a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
- Mechanism: The reaction proceeds via formation of an intermediate halogenated species, which is further brominated to yield the target compound.
- Industrial Scale: On an industrial scale, continuous flow reactors and advanced purification techniques such as steam distillation and fractional distillation are employed to optimize yield and purity.
Synthesis from Aminoacetonitrile and Sulfur Monobromide
A more specific and well-documented method involves the reaction of aminoacetonitrile with sulfur monobromide (SBr_x) to directly form this compound. This method is adapted from analogous syntheses of halo-thiadiazoles described in patent literature.
Reaction Overview:
- Starting Materials: Aminoacetonitrile (free base or acid addition salt) and sulfur monobromide.
- Solvent: Preferably dimethylformamide (DMF) or dimethylacetamide (DMA).
- Stoichiometry: Typically 2 to 8 moles of sulfur monobromide per mole of aminoacetonitrile.
- Temperature: Low temperature (0–15 °C) to control the exothermic reaction and minimize side products.
- Reaction Time: Several hours (e.g., 2–22 hours) depending on scale and temperature.
Reaction Steps:
- Sulfur monobromide is dissolved in DMF at 0–5 °C.
- Aminoacetonitrile (or its bisulfate salt) is added slowly to the stirred solution.
- The mixture is stirred for a prolonged period at low temperature or allowed to warm to room temperature.
- The reaction mixture is poured into ice water.
- The product is recovered by steam distillation and extracted with petroleum ether.
- Purification is achieved by fractional distillation.
Representative Examples from Patent Literature:
Alternative Bromination Methods
- Direct Bromination of 1,2,5-Thiadiazole: Reaction of 1,2,5-thiadiazole with bromine in the presence of an oxidant can yield this compound. This method requires careful control of stoichiometry and reaction conditions to avoid polybromination or ring degradation.
- Use of Sulfur Dibromide and Bromine: Analogous to chlorination methods, sulfur dibromide combined with bromine can produce 3,4-dibromo-1,2,5-thiadiazole, but selective monobromination is favored by using sulfur monobromide alone.
Detailed Research Outcomes and Analysis
Reaction Optimization
- Excess sulfur monobromide improves yield but must be balanced against cost and side reactions.
- Low temperature control (0–15 °C) is critical to minimize side reactions and decomposition.
- Reaction time can be adjusted depending on temperature; longer times at lower temperatures or shorter times at slightly elevated temperatures.
Industrial Considerations
- Continuous flow reactors enhance safety and scalability due to the exothermic nature of the reaction.
- Advanced purification methods such as steam distillation coupled with solvent extraction and fractional distillation ensure high purity suitable for further synthetic applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2,5-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like morpholine or piperidine under mild conditions.
Cross-Coupling Reactions: Utilizes palladium catalysts, such as Pd(OAc)2, in the presence of ligands and bases like K2CO3.
Major Products:
Nucleophilic Substitution: Produces substituted thiadiazoles with various functional groups.
Cross-Coupling Reactions: Yields arylated or alkylated thiadiazoles.
Scientific Research Applications
3-Bromo-1,2,5-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential anticancer agents and other pharmaceuticals
Materials Science: Employed in the development of organic photovoltaic components and OLEDs due to its electron-withdrawing properties.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,5-thiadiazole varies depending on its application:
Anticancer Activity: It interacts with cellular targets such as DNA and enzymes, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Structural and Electronic Differences
- Positional Isomerism: 3-Bromo-1,3,4-thiadiazole derivatives (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) exhibit distinct reactivity due to bromine placement. For example, bromine in 1,3,4-thiadiazoles facilitates substitution with secondary amines to form imidazo-thiadiazoles . In contrast, 3-bromo-1,2,5-thiadiazole’s bromine is less sterically hindered, favoring electrophilic aromatic substitution or palladium-catalyzed coupling . 4-Bromobenzo-bis-thiadiazole (isoBBT) features bromine at the 4-position, enabling selective monoarylation for photovoltaic applications. The electronic effects of bromine in fused thiadiazole systems differ significantly from monocyclic analogs .
Substituent Effects :
- 3-Hydroxy-1,2,5-thiadiazole derivatives demonstrate tautomerism and solvent-dependent stability, critical for biological activity (e.g., HIV-1 inhibition). Bromine’s electron-withdrawing nature in this compound reduces tautomeric shifts compared to hydroxy substituents, altering pharmacokinetic properties .
- 5-Bromo-2-(3-fluorophenyl)thiazole highlights how bromine in thiazole (vs. thiadiazole) cores impacts lipophilicity and bioactivity. Thiadiazoles generally exhibit higher aromatic stability and lower basicity than thiazoles .
Physicochemical Properties
- Solubility and Lipophilicity: Bromine increases lipophilicity compared to hydroxy or amino substituents, enhancing membrane permeability in drug candidates . Thiadiazoles generally have lower solubility in polar solvents than thiazoles, necessitating structural modifications for formulation .
Spectroscopic Data :
- NMR spectra of 3-benzoyl-4-ethyl-1,2,5-thiadiazole (δ 1.39 ppm for CH3, 3.21 ppm for CH2) provide benchmarks for brominated analogs, where bromine’s deshielding effect alters chemical shifts .
Biological Activity
3-Bromo-1,2,5-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring with a bromine substituent at the 3-position. This structure is crucial for its biological activity, influencing its interaction with various biomolecules.
The biological activity of this compound primarily stems from its ability to induce apoptosis in cancer cells. It interacts with key enzymes and proteins through hydrophobic interactions and bonding with amino acid residues. The compound disrupts DNA replication processes, leading to cell cycle arrest and subsequent apoptosis in tumor cells such as hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Anticancer Activity
This compound has demonstrated potent anticancer properties across various human cancer cell lines. Table 1 summarizes some key findings regarding its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HEPG-2 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Disruption of DNA replication |
| MCF-7 | 10.0 | Cell cycle arrest |
The compound has been shown to decrease cell viability significantly in these lines while sparing normal cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is enhanced by substituents that increase lipophilicity and membrane penetration. For instance, derivatives of this compound have shown activity against Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Efficacy : In a study examining the effects of various thiadiazole derivatives on cancer cell lines, this compound was found to be among the most effective in reducing the viability of HEPG-2 cells by over 70% at concentrations below 20 µM .
- Antimicrobial Testing : A series of experiments demonstrated that modifications to the thiadiazole ring significantly improved antimicrobial activity against resistant strains of bacteria. The presence of halogen substituents was particularly beneficial .
Pharmacokinetics
Despite its potent biological activities, this compound faces pharmacokinetic challenges such as low water solubility and bioavailability issues. These factors limit its therapeutic application but can potentially be addressed through formulation strategies or structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
